2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide
Description
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research due to their ability to inhibit specific enzymes involved in cell cycle regulation .
Properties
IUPAC Name |
2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3/c1-14-9-15(2)11-18(10-14)26-22-24-16(3)12-20-27-28(23(31)29(20)22)13-21(30)25-17-5-7-19(32-4)8-6-17/h5-12H,13H2,1-4H3,(H,24,26)(H,25,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPTXXGTWUDMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=C(C=C4)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazolopyrimidine core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of the dimethylphenyl and methoxyphenyl groups through nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Structural Features
The compound features a triazolo[4,3-c]pyrimidine core with various functional groups that contribute to its biological activity. The presence of an anilino group and a methoxyphenyl acetamide moiety enhances its interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The mechanism is primarily attributed to:
- Kinase Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation. For instance, studies have shown effective inhibition of the PI3K/Akt pathway in breast cancer cell lines.
Case Study: Cytotoxicity Assay Results
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.7 |
These findings suggest that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and shows potential as a broad-spectrum antibacterial agent.
Case Study: Antimicrobial Efficacy
In vitro studies revealed a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, indicating its effectiveness in disrupting bacterial cell wall synthesis.
Other Pharmacological Activities
The compound has been investigated for additional biological activities:
- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
- Antidiabetic Potential : Preliminary studies suggest it could influence glucose metabolism and insulin sensitivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle progression. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and antiviral activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Compared to these compounds, 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide exhibits unique structural features that enhance its binding affinity and specificity for CDK2, making it a more effective inhibitor .
Biological Activity
The compound 2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-(4-methoxyphenyl)acetamide is a member of the triazolopyrimidine class. Its unique structure suggests potential pharmacological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure
The compound features a triazolo[4,3-c]pyrimidine core with an anilino group and an acetamide moiety. The structural formula can be summarized as follows:
| Component | Description |
|---|---|
| Core | Triazolo[4,3-c]pyrimidine |
| Amino Group | 3,5-Dimethylphenylamino |
| Substituent | 4-Methoxyphenylacetamide |
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Antimicrobial Activity
- Studies have shown that derivatives of triazolopyrimidines possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated moderate to good activity against various pathogens including Staphylococcus aureus and Enterococcus faecalis .
- The presence of the methoxy and dimethylphenyl groups enhances the antimicrobial efficacy through increased lipophilicity and better membrane penetration.
-
Anticancer Properties
- The compound has been investigated for its potential as an anticancer agent. In vitro studies suggest that it may inhibit cell proliferation in various cancer cell lines by inducing apoptosis .
- Mechanistically, it is believed to interfere with specific signaling pathways involved in cell growth and survival.
- Anti-inflammatory Effects
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors:
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes associated with disease pathways.
- Receptor Interaction : It may modulate receptor activity related to inflammation and cancer progression through competitive inhibition.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antimicrobial Study : A series of triazolopyrimidine derivatives were synthesized and screened for antimicrobial activity. Among them, certain compounds showed significant inhibition against Escherichia coli and Bacillus cereus, indicating that structural modifications can enhance antimicrobial potency .
- Cancer Cell Line Testing : In a study evaluating the anticancer potential of triazolopyrimidines, compounds similar to the one discussed showed promising results in reducing viability in breast cancer cell lines through apoptosis induction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
